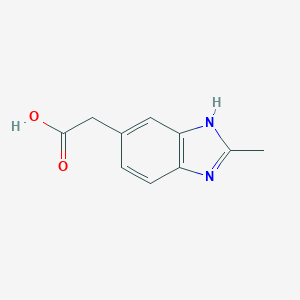

(2-メチル-1H-ベンゾイミダゾール-5-イル)酢酸

説明

(2-Methyl-1H-benzimidazol-5-YL)acetic acid is a heterocyclic aromatic compound that features a benzimidazole ring fused with an acetic acid moiety. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

科学的研究の応用

(2-Methyl-1H-benzimidazol-5-YL)acetic acid has several scientific research applications:

作用機序

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been found to interact with various enzymes and protein receptors, making them pivotal structures in drug design .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural resemblance to naturally occurring nucleotides . This interaction can lead to various changes in the biological system, depending on the specific derivative and its functional groups .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological system in which it is active .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity . These properties can greatly impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects would depend on the specific derivative and the biological system in which it is active .

Action Environment

Benzimidazole derivatives have been reported to act as corrosion inhibitors, suggesting that they may be influenced by environmental factors such as ph and temperature .

生化学分析

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzimidazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-benzimidazol-5-YL)acetic acid typically involves the condensation of o-phenylenediamine with acetic acid derivatives under acidic or basic conditions . One common method includes the reaction of 2-methylbenzimidazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions

(2-Methyl-1H-benzimidazol-5-YL)acetic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in medicinal chemistry and organic synthesis .

類似化合物との比較

Similar Compounds

2-Methylbenzimidazole: Shares the benzimidazole core but lacks the acetic acid moiety.

5-Methylbenzimidazole: Similar structure but with a methyl group at a different position.

Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group instead of an acetic acid moiety.

Uniqueness

(2-Methyl-1H-benzimidazol-5-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a valuable compound in various applications .

生物活性

(2-Methyl-1H-benzimidazol-5-YL)acetic acid is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C₁₂H₁₄N₂O₂

- Molecular Weight: 218.25 g/mol

- Structure: The compound features a benzimidazole ring with a methyl group at the 2-position and an acetic acid moiety at the 5-position, which is critical for its biological activity .

Synthesis

The synthesis of (2-Methyl-1H-benzimidazol-5-YL)acetic acid typically involves the reaction of 2-methylbenzimidazole with acetic anhydride or acetic acid under controlled conditions. Various synthetic pathways have been explored to enhance yield and purity, often incorporating different substituents to study their effects on biological activity.

Antimicrobial Properties

Research indicates that (2-Methyl-1H-benzimidazol-5-YL)acetic acid exhibits significant antimicrobial activity. In studies evaluating its efficacy against various pathogens:

- Bacterial Activity: The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its structure allows it to disrupt bacterial cell wall synthesis and function, making it a candidate for further development as an antibacterial agent .

- Fungal Activity: It has also demonstrated antifungal properties against species like Candida albicans and molds such as Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of (2-Methyl-1H-benzimidazol-5-YL)acetic acid has been explored in various cancer cell lines:

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. It activates p53 signaling pathways, which are crucial for cell cycle regulation and apoptosis induction .

- Cell Lines Tested: Studies have demonstrated cytotoxic effects on melanoma cells (A375) and breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for therapeutic applications .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of various benzimidazole derivatives, (2-Methyl-1H-benzimidazol-5-YL)acetic acid was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a series of derivatives to establish structure-activity relationships, revealing that modifications at specific positions on the benzimidazole ring significantly impacted antibacterial potency .

Study 2: Anticancer Activity

A separate investigation into the anticancer effects highlighted that treatment with (2-Methyl-1H-benzimidazol-5-YL)acetic acid resulted in substantial apoptosis in breast cancer cell lines. The study employed flow cytometry and caspase assays to quantify apoptotic cells, demonstrating that the compound effectively triggers programmed cell death mechanisms in malignant cells .

The biological activities of (2-Methyl-1H-benzimidazol-5-YL)acetic acid can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with various enzymes involved in cellular metabolism and signaling pathways, leading to altered cellular functions.

- DNA Interaction: It binds to DNA, causing strand breaks that contribute to its anticancer effects by disrupting replication processes.

特性

IUPAC Name |

2-(2-methyl-3H-benzimidazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-3-2-7(5-10(13)14)4-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTOKXRMVWZJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388836 | |

| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114402-92-5 | |

| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。